CL2A-SN-38 dichloroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CL2A-SN-38 dichloroacetic acid is a cleavable linker-based antibody-drug conjugate (ADC) containing the topoisomerase I inhibitor SN-38 and a maleimidocaproyl linker . This compound has been linked to tumor-selective humanized antibodies, such as anti-Trop-2, to target SN-38 to tumor sites . It is primarily used in cancer research due to its potent cytotoxic effects on various cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CL2A-SN-38 dichloroacetic acid involves the conjugation of SN-38 with a maleimidocaproyl linker . The linker is designed to be cleavable in an acidic environment, allowing the release of SN-38 at the tumor site . The reaction conditions typically involve the use of organic solvents like methanol, where the compound shows good solubility .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of the linker and SN-38, followed by their conjugation under controlled conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions: CL2A-SN-38 dichloroacetic acid primarily undergoes cleavage reactions in acidic environments . This cleavage is facilitated by the pH-sensitive benzyl carbonate bond in the linker .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include organic solvents like methanol and reagents that facilitate the conjugation of the linker to SN-38 .
Major Products: The major product formed from the cleavage of this compound is SN-38, which is a potent topoisomerase I inhibitor .
科学的研究の応用
CL2A-SN-38 dichloroacetic acid has significant applications in cancer research. It has been linked to tumor-selective humanized antibodies to target SN-38 to tumor sites . This compound has shown cytotoxic effects on various cancer cells, including Calu-3, COLO 205, Capan-1, PC3, SK-MES-1, and BxPC-3 . It has also been used in mouse xenograft models to reduce tumor growth in pancreatic and lung cancers .
作用機序
The mechanism of action of CL2A-SN-38 dichloroacetic acid involves the release of SN-38 in an acidic environment, such as the tumor microenvironment . The SN-38 then inhibits topoisomerase I, leading to DNA damage and cell death . The CL2A linker is designed to permit the release of SN-38 via a pH-sensitive benzyl carbonate bond .
類似化合物との比較
Similar Compounds:
- Sacituzumab-govitecan: Another antibody-drug conjugate that uses SN-38 as the cytotoxic agent .
- T-DM1: An antibody-drug conjugate that uses a different cytotoxic agent but has similar applications in cancer research .
Uniqueness: CL2A-SN-38 dichloroacetic acid is unique due to its cleavable linker, which allows for the targeted release of SN-38 in acidic environments . This design reduces toxicity to healthy cells and enhances the uptake by target cancer cells .
特性
分子式 |
C77H101Cl4N11O26 |
---|---|
分子量 |
1738.5 g/mol |
IUPAC名 |
[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate;2,2-dichloroacetic acid |
InChI |
InChI=1S/C73H97N11O22.2C2H2Cl2O2/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89;2*3-1(4)2(5)6/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87);2*1H,(H,5,6)/t49?,51?,61-,73-;;/m0../s1 |
InChIキー |
WWSNNYDLXHTRLZ-JGQYWRMXSA-N |
異性体SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl.C(C(=O)O)(Cl)Cl |
正規SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl.C(C(=O)O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。